1-(4-Ethoxy-3-mercaptophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxy-3-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H14O2S and a molecular weight of 210.29 g/mol . This compound is characterized by the presence of an ethoxy group, a mercapto group, and a propanone moiety attached to a phenyl ring.
Preparation Methods
The synthesis of 1-(4-Ethoxy-3-mercaptophenyl)propan-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-ethoxy-3-mercaptophenylacetic acid with acetone under acidic conditions to form the desired product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .
Chemical Reactions Analysis
1-(4-Ethoxy-3-mercaptophenyl)propan-2-one undergoes several types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The carbonyl group in the propanone moiety can be reduced to form an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Ethoxy-3-mercaptophenyl)propan-2-one has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving thiol-containing compounds and their interactions with biological systems.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Ethoxy-3-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol-reactive sites on proteins, while the carbonyl group can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(4-Ethoxy-3-mercaptophenyl)propan-2-one can be compared with similar compounds such as 1-(3-Ethoxy-4-mercaptophenyl)propan-2-one. Both compounds have similar molecular structures but differ in the position of the ethoxy and mercapto groups on the phenyl ring . This difference can lead to variations in their chemical reactivity and biological activity.
Similar compounds include:
- 1-(3-Ethoxy-4-mercaptophenyl)propan-2-one
- 1-(4-Methoxy-3-mercaptophenyl)propan-2-one
- 1-(4-Ethoxy-3-hydroxyphenyl)propan-2-one .
Properties
Molecular Formula |
C11H14O2S |
---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
1-(4-ethoxy-3-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C11H14O2S/c1-3-13-10-5-4-9(6-8(2)12)7-11(10)14/h4-5,7,14H,3,6H2,1-2H3 |
InChI Key |
MWDNJGGQNPYZHS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.